N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
This compound features a benzimidazole core linked to a phenyl ring at the 3-position, which is further connected to a piperidine-4-carboxamide scaffold via a sulfonyl group substituted with a 4-methoxy phenyl moiety. The benzimidazole group is a privileged structure in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, and modulation of protein-protein interactions . The 4-methoxyphenyl sulfonyl group enhances metabolic stability and may influence target binding through electronic and steric effects.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-34-21-9-11-22(12-10-21)35(32,33)30-15-13-18(14-16-30)26(31)27-20-6-4-5-19(17-20)25-28-23-7-2-3-8-24(23)29-25/h2-12,17-18H,13-16H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSDWYPILFFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential as an anticancer agent.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzimidazole moiety, a piperidine ring, and a methoxyphenyl sulfonyl group. The molecular formula is , with a molecular weight of approximately 432.52 g/mol.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole structures have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | E. coli | 0.25 |
| Compound C | Staphylococcus epidermidis | 0.24 |
Anticancer Activity
In addition to antimicrobial properties, the compound's potential as an anticancer agent has been explored. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicate that certain derivatives can significantly reduce the viability of cancer cell lines, with IC50 values ranging from 5 to 20 μM .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | HeLa | 15 |
| Compound F | A549 | 5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Membrane Integrity : The interaction with microbial membranes leads to increased permeability, ultimately causing cell death.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A study conducted by Manvar et al. highlighted the effectiveness of benzimidazole derivatives in inhibiting Hepatitis C virus (HCV) replication, showcasing an EC50 value significantly lower than standard antiviral agents . Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at specific positions greatly enhance biological activity against both bacterial and cancerous cells .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole frameworks have been evaluated against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, with some compounds achieving MICs as low as 1.27 µM against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The benzimidazole moiety is known for its interaction with dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, making it a viable target for anticancer drugs. Compounds similar to this compound have demonstrated cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating higher potency than standard chemotherapeutic agents like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring or the sulfonamide group can significantly influence biological activity. For example, the introduction of halogen substituents on the aromatic rings has been shown to enhance both antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of benzimidazole derivatives against a panel of bacteria and fungi, revealing that certain modifications led to enhanced activity against multi-drug resistant strains. The results indicated that compounds with electron-withdrawing groups exhibited superior antimicrobial efficacy .
- Anticancer Studies : In vitro studies on HCT116 cells demonstrated that specific derivatives of the compound induced apoptosis more effectively than traditional chemotherapy agents, suggesting a potential pathway for developing new cancer therapies .
Chemical Reactions Analysis
Sulfonylation of the Piperidine Nitrogen
The sulfonyl group (4-methoxyphenylsulfonyl ) is introduced via nucleophilic substitution:
Reaction :
Conditions :
Carboxamide Bond Formation
The carboxamide linkage between the piperidine and benzimidazole-phenyl group is formed via coupling:
Reaction :
Conditions :
-
Coupling agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) .
-
Solvent: DMF or acetonitrile.
Sulfonamide Group
-
Hydrolysis : Stable under acidic/basic conditions but can undergo cleavage with strong bases (e.g., NaOH at >100°C) to yield sulfonic acids .
-
Electrophilic substitution : The electron-rich 4-methoxyphenyl group directs electrophiles to the para position.
Carboxamide
-
Hydrolysis : Requires harsh conditions (6M HCl, reflux) to yield piperidine-4-carboxylic acid and aniline .
-
Reduction : LiAlH4 reduces the carboxamide to a secondary amine .
Benzimidazole
-
Protonation : The NH group is weakly acidic (pKa ~12–13) and can be deprotonated with strong bases .
-
Halogenation : Electrophilic substitution (e.g., bromination) occurs at the 5-position of the benzimidazole .
Stability and Degradation Pathways
-
Thermal stability : Stable up to 200°C (based on DSC analysis of analogs) .
-
Photodegradation : Susceptible to UV-induced cleavage of the sulfonamide bond .
-
Oxidative stability : The benzimidazole ring resists oxidation, but the methoxy group may demethylate under strong oxidizing conditions .
Table 2. Functional Group Reactivity
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Sulfonamide | Hydrolysis | 6M NaOH, 100°C, 12h | 4-Methoxyphenylsulfonic acid |
| Carboxamide | Reduction | LiAlH4, THF, reflux | Secondary amine |
| Benzimidazole NH | Alkylation | NaH, R-X, DMF | N-Alkylated benzimidazole |
Comparison with Similar Compounds
Notes
Biological Data Limitations : Direct activity data for the target compound are absent in the evidence; comparisons rely on structural and physicochemical extrapolations.
Bioavailability Predictors : The target compound likely has a moderate rotatable bond count (~8–10) and PSA (~120–140 Ų), aligning with Veber’s criteria for acceptable oral bioavailability .
Contradictions : Some high-molecular-weight analogs (e.g., ) defy the "500 Da rule" yet may retain bioavailability due to low rotatable bond counts, emphasizing the need for multifactorial analysis.
Q & A
Basic: What synthetic protocols are recommended for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzoimidazole core. For example, a benzoimidazole derivative (e.g., 2-(4-substituted-phenyl)-1H-benzo[d]imidazole) can be synthesized via condensation of o-phenylenediamine with a substituted benzaldehyde under acidic conditions (e.g., HCl/EtOH) . Subsequent coupling with a piperidine-4-carboxamide sulfonyl moiety may require nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates are validated using:
- 1H/13C-NMR to confirm regioselectivity and substituent placement.
- IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
- Elemental analysis to verify purity by comparing experimental vs. calculated C, H, N percentages .
Advanced: How can steric hindrance from the 4-methoxyphenylsulfonyl group be mitigated during coupling reactions?
Methodological Answer:
Steric challenges often arise during sulfonylation of the piperidine nitrogen. Strategies include:
- Solvent optimization : Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance solubility .
- Catalytic systems : Employing DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate sulfonyl transfer .
- Temperature control : Conducting reactions at 0–25°C to minimize side reactions while maintaining reactivity .
Basic: What spectroscopic techniques are critical for structural confirmation of the target compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks for the benzoimidazole aromatic protons (~7.0–8.5 ppm), piperidine carbons (~40–60 ppm), and sulfonyl/carboxamide carbonyls (~165–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve absolute stereochemistry, as demonstrated for analogous piperidine-carboxamide derivatives .
Advanced: How should researchers address discrepancies between computational and experimental spectroscopic data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate NMR chemical shifts using software (e.g., Gaussian) and compare with experimental data to identify conformational mismatches .
- Dynamic NMR : Probe rotational barriers in sulfonamide or carboxamide groups if splitting patterns deviate from predictions.
- Elemental analysis cross-check : Resolve purity issues (e.g., residual solvents) that distort spectral data .
Basic: What pharmacological targets are hypothesized for this compound?
Methodological Answer:
Structural analogs (e.g., dual histamine H1/H4 receptor ligands) suggest potential antagonism/agonism at:
- GPCRs (G-protein-coupled receptors) : Screen against histamine H1/H4 subtypes using radioligand binding assays (e.g., ³H-mepyramine for H1) .
- Kinases or proteases : The sulfonyl-piperidine motif is common in kinase inhibitors; use enzymatic assays (e.g., fluorescence-based ADP-Glo™) for preliminary screening.
Advanced: How can dual receptor binding (e.g., H1/H4) be experimentally validated?
Methodological Answer:
- Competitive binding assays : Use transfected HEK293 cells expressing H1/H4 receptors. Measure IC50 values against reference ligands (e.g., JNJ 7777120 for H4) .
- Functional assays : Monitor Ca²⁺ flux (Fluo-4 AM dye) or cAMP modulation to assess agonist/antagonist activity.
- In silico docking : Validate binding poses using homology models of H1/H4 receptors, referencing benzoimidazole docking studies .
Advanced: How to design in vivo studies when in vitro binding data conflicts with observed bioactivity?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.
- Metabolite identification : Use hepatic microsomes to identify active/inactive metabolites that may explain efficacy gaps.
- Dose-response studies : Test multiple doses in animal models (e.g., murine inflammation assays) to correlate receptor occupancy with physiological effects.
Basic: What challenges arise in regioselective functionalization of the benzoimidazole ring?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to specific positions .
- Metal-mediated C–H activation : Use Pd/Cu catalysts for cross-couplings at the C5/C6 positions of benzoimidazole .
Advanced: How can molecular docking predict interactions with enzymatic targets?
Methodological Answer:
- Protein preparation : Use crystal structures (e.g., PDB entries) or homology models. Protonate residues at physiological pH.
- Ligand parametrization : Assign partial charges (e.g., AM1-BCC) and torsional parameters.
- Pose scoring : Rank poses using Glide SP/XP or AutoDock Vina. Validate with mutagenesis data (e.g., key residues like Asp107 in H1 receptors) .
Advanced: What analytical methods are recommended for quantifying the compound in biological matrices?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
